

(R)-2-Amino-3-cyclobutylpropanoic acid CAS number 174266-00-3

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Compound of Interest

(R)-2-Amino-3cyclobutylpropanoic acid

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(R)-2-Amino-3-cyclobutylpropanoic Acid: A Technical Overview

CAS Number: 174266-00-3

Synonyms: (r)-alpha-aminocyclobutanepropanoic acid, D-Cyclobutylalanine

This technical guide provides a summary of the available information on **(R)-2-Amino-3-cyclobutylpropanoic acid**, a non-proteinogenic amino acid. The content is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound.

Physicochemical Properties

(R)-2-Amino-3-cyclobutylpropanoic acid is an alanine derivative with a cyclobutyl group attached to the beta-carbon.[1][2] It is a white to off-white solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.



Property	Value	Reference
Molecular Formula	C7H13NO2	[1]
Molecular Weight	143.18 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility	2 mg/mL in water (with ultrasonic and warming to 60°C)	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1]

Biological Activity and Mechanism of Action

Currently, there is limited specific information available in peer-reviewed literature regarding the detailed biological activity and mechanism of action of **(R)-2-Amino-3-cyclobutylpropanoic acid**. It is broadly categorized as an amino acid derivative and is mentioned in the context of ergogenic supplements, which are substances intended to enhance physical performance.[1] Amino acid derivatives, in general, are known to potentially influence the secretion of anabolic hormones, serve as a fuel source during exercise, and impact mental performance under stress.[1]

A structurally related compound, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride, has been suggested to potentially influence glutamate receptors, which are crucial for synaptic plasticity and cognitive functions. However, this is a prediction for a different molecule and has not been experimentally validated for **(R)-2-Amino-3-cyclobutylpropanoic acid**.

Further research is required to elucidate the specific biological targets, signaling pathways, and pharmacological effects of **(R)-2-Amino-3-cyclobutylpropanoic acid**.

Experimental Protocols







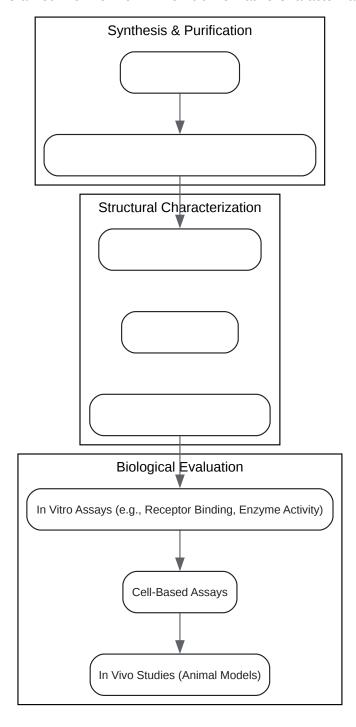
Detailed, validated experimental protocols for the synthesis, purification, and biological analysis of **(R)-2-Amino-3-cyclobutylpropanoic acid** are not readily available in the public domain. Commercial suppliers offer the compound for research use, indicating that synthesis methodologies exist, but these are often proprietary.

For general guidance, the synthesis of chiral amino acids often involves asymmetric synthesis strategies. One common approach is the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by deprotection. For the purification and analysis of chiral amino acids, techniques such as chiral high-performance liquid chromatography (HPLC) are typically employed. The specific column, mobile phase, and detection methods would need to be developed and validated for this particular compound.

Below is a generalized workflow for the characterization of a novel amino acid derivative, which could be adapted for **(R)-2-Amino-3-cyclobutylpropanoic acid**.



Generalized Workflow for Amino Acid Derivative Characterization



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